2-Bromo-3,4-difluoro-1-nitrobenzene
Overview
Description
2-Bromo-3,4-difluoro-1-nitrobenzene is an aromatic compound with the molecular formula C6H2BrF2NO2. It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Mechanism of Action
Target of Action
2-Bromo-3,4-difluoro-1-nitrobenzene is a chemical compound that primarily targets aromatic compounds in organic chemistry . The compound’s primary targets are the pi electrons in the benzene ring .
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution . In this process, the electrophile (this compound) forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a second step where a proton is removed, yielding a substituted benzene ring .
Biochemical Pathways
The affected biochemical pathway is the electrophilic aromatic substitution pathway . This pathway involves the replacement of a hydrogen atom in the aromatic system with an electrophile . The downstream effects of this pathway include the formation of various substituted aromatic compounds .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is estimated to be between 1.58 and 3.48 , which could impact its distribution and bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily the formation of substituted benzene rings . These rings can serve as key intermediates in the synthesis of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a cool, well-ventilated place . Exposure to heat or ignition sources should be avoided as it may lead to hazardous decomposition products . Furthermore, the compound’s solubility in water can affect its distribution in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3,4-difluoro-1-nitrobenzene can be synthesized through a multi-step process involving the nitration, bromination, and fluorination of benzene derivatives. One common method involves the nitration of 3,4-difluorobenzene to introduce the nitro group, followed by bromination to add the bromine atom .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction temperatures and pressures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,4-difluoro-1-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a metal catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine or nitro groups.
Reduction: 2-Bromo-3,4-difluoroaniline.
Oxidation: Various oxidized derivatives depending on the specific reaction conditions.
Scientific Research Applications
2-Bromo-3,4-difluoro-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a building block for drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluoronitrobenzene
- 3-Bromo-4,5-difluoronitrobenzene
- 2-Bromo-1-fluoro-4-nitrobenzene
- 4-Bromo-2-fluoro-1-nitrobenzene
Uniqueness
2-Bromo-3,4-difluoro-1-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms, along with the nitro group, makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
3-bromo-1,2-difluoro-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2NO2/c7-5-4(10(11)12)2-1-3(8)6(5)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OANBJAYTIQWYDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341631 | |
Record name | 2-Bromo-3,4-difluoro-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350699-92-2 | |
Record name | 3-Bromo-1,2-difluoro-4-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0350699922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-3,4-difluoro-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-BROMO-1,2-DIFLUORO-4-NITROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V85K7N7JGS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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